5-Hexenylzinc bromide, 0.5M in THF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

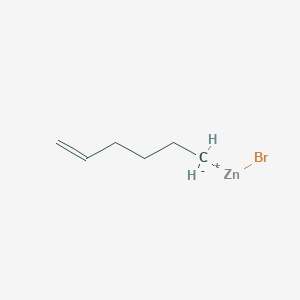

5-Hexenylzinc bromide can be used as a starting material in the synthesis of 3,6-bis [(cyclopentyl)methyl]phthalonitrile, a key intermediate in the preparation of octasubstituted phthalocyanines .Molecular Structure Analysis

The linear formula of 5-Hexenylzinc bromide is H2C=CH(CH2)4ZnBr . The molecular weight is 228.45 .Physical and Chemical Properties Analysis

5-Hexenylzinc bromide has a concentration of 0.5 M in THF . It has a density of 0.978 g/mL at 25 °C . The storage temperature is 2-8°C .Safety and Hazards

5-Hexenylzinc bromide is classified as a hazardous substance. It is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

Mechanism of Action

Target of Action

5-Hexenylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo reactions with organozinc reagents .

Mode of Action

The compound, being an organozinc reagent, interacts with its targets through nucleophilic addition or substitution reactions . The zinc atom in the compound carries a partial negative charge, making it nucleophilic. It can therefore donate electrons to electrophilic carbon atoms in other organic compounds .

Biochemical Pathways

5-Hexenylzinc bromide is used as a starting material in the synthesis of 3,6-bis[(cyclopentyl)methyl]phthalonitrile . This is a key intermediate in the preparation of octasubstituted phthalocyanines . Phthalocyanines are used in a variety of applications, including as dyes and in photodynamic therapy .

Pharmacokinetics

Its properties such as concentration in tetrahydrofuran (thf) and density are important for its use in synthesis .

Result of Action

The result of the action of 5-Hexenylzinc bromide is the formation of new organic compounds through nucleophilic addition or substitution reactions . For example, it can be used to synthesize 3,6-bis[(cyclopentyl)methyl]phthalonitrile .

Action Environment

The action of 5-Hexenylzinc bromide is influenced by environmental factors such as temperature and the presence of other reagents . For instance, its storage temperature is typically 2-8°C . Additionally, the compound is typically used in a solvent such as THF, which can influence its reactivity .

Properties

IUPAC Name |

bromozinc(1+);hex-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Zn/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEUPXMYBMUNGY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC=C.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.